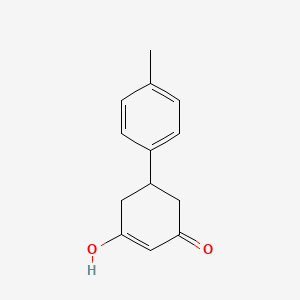

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one

Description

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxyl group at the 3-position and a 4-methylphenyl substituent at the 5-position of the cyclohexene ring. This compound belongs to a broader class of cyclohexenones, which are structurally diverse and often serve as intermediates in organic synthesis or active ingredients in agrochemicals.

Properties

IUPAC Name |

3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,8,11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBBVMOMEYQBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable precursors. For instance, phenylpyruvate and suitable enones can be used as starting materials. The reaction is typically carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with high regio- and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include:

Oxidation: 3-Oxo-5-(4-methylphenyl)cyclohex-2-en-1-one.

Reduction: 3-Hydroxy-5-(4-methylphenyl)cyclohexan-1-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity. For instance, the compound can undergo keto-enol tautomerism, which influences its chemical behavior and interactions with biological targets . The aromatic ring allows for π-π interactions with other molecules, further contributing to its activity.

Comparison with Similar Compounds

Cycloxydim

- Structure: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Differences: Position 5 substituent: Thian-3-yl (a sulfur-containing heterocycle) vs. 4-methylphenyl in the target compound. Position 2 substituent: Ethoxyimino butyl group.

- Application : Cycloxydim is a herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The thian-3-yl group enhances lipid solubility, improving membrane penetration .

Profoxydim

- Structure: (5RS)-2-{(1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl}-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Differences: Position 2 substituent: A chlorophenoxy-propoxy butanimidoyl group. Position 5 substituent: Thian-3-yl (shared with cycloxydim).

- Application: Profoxydim also inhibits ACCase but exhibits broader-spectrum activity due to the chlorophenoxy moiety .

Tralkoxydim

- Structure : 2-[(1E)-N-ethoxypropanimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one .

- Key Differences :

- Position 5 substituent: Mesityl (2,4,6-trimethylphenyl) vs. 4-methylphenyl.

- Position 2 substituent: Ethoxypropanimidoyl group.

Structural Analogues with Aromatic Substitutions

3-Methyl-5-(4-methylphenyl)cyclohex-2-enone

3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one

- Structure: Features a chloro-hydroxyphenylamino group at position 3 and a 4-chlorophenyl group at position 5 .

- Key Differences: Position 3: Chloro-hydroxyphenylamino vs. hydroxyl. Position 5: 4-Chlorophenyl vs. 4-methylphenyl.

Table 1: Substituent Effects on Properties

Table 2: Molecular Weight and Functional Groups

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C₁₃H₁₄O₂ | 202.25 | Hydroxyl, ketone, aryl |

| Cycloxydim | C₁₇H₂₇NO₃S | 325.47 | Hydroxyl, ketone, thiane, imine |

| Profoxydim | C₂₀H₂₅ClN₂O₄S | 440.94 | Chlorophenoxy, ketone, thiane, imine |

Crystallographic and Spectroscopic Comparisons

- This compound : Likely exhibits intermolecular hydrogen bonds (O-H···O) due to the hydroxyl group, as seen in similar structures .

- 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone: Lacks hydrogen bonds but shows C-H···π interactions involving the 4-methylphenyl group .

- Cycloxydim/Profoxydim : Complex crystal structures often resolved using SHELXL, with sulfur and heterocyclic moieties influencing packing .

Biological Activity

Overview

3-Hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. The compound is characterized by a cyclohexene ring with hydroxyl and phenyl substitutions, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is . Its structure includes:

- A cyclohexene ring

- A hydroxyl group (-OH)

- A para-methylphenyl group

These functional groups are crucial for the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Keto-Enol Tautomerism : The compound can exist in keto and enol forms, influencing its reactivity with various biological targets.

- Electrophilic Substitution : The presence of the aromatic ring allows for electrophilic substitution reactions, which can modify its activity.

- Interaction with Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

Antioxidant Activity

The compound has shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. It may scavenge free radicals and reduce oxidative damage in cells.

Antimicrobial Properties

Studies have indicated that certain derivatives possess antimicrobial activity against a range of pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.

Anti-inflammatory Effects

The structural features of the compound suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or pathways involved in inflammation.

Case Studies and Research Findings

- Synthesis and Evaluation : A study reported the synthesis of various derivatives of this compound and their evaluation for biological activity. Some derivatives exhibited enhanced potency against specific microbial strains compared to the parent compound .

- Mechanistic Insights : Research focused on the mechanistic pathways revealed that the compound's interaction with specific enzymes could lead to significant biological effects, including modulation of metabolic pathways .

- Therapeutic Potential : In vivo studies demonstrated promising results for certain derivatives in animal models, indicating potential applications in treating inflammatory diseases or infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H14O2 | Hydroxyl group enhances solubility | Antioxidant, antimicrobial |

| 3-Amino-5-(4-methylphenyl)cyclohex-2-en-1-one | C13H15N | Amino group increases reactivity | Antimicrobial |

| 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one | C15H19O | Additional methyl groups increase steric hindrance | Varies by substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.